molecular formula C27H27Cl3N2O5S B13399006 Benzyl 2-[(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate;hydrochloride

Benzyl 2-[(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate;hydrochloride

Cat. No.: B13399006
M. Wt: 597.9 g/mol
InChI Key: XFUIUEJMARVNOB-UHFFFAOYSA-N
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Description

Chemical Identity: This compound (CAS: 1194550-67-8) is the benzyl ester hydrochloride derivative of Lifitegrast, a drug approved for treating dry eye disease. Its IUPAC name is (2S)-2-[[2-(1-benzofuran-6-carbonyl)-5,7-dichloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid benzyl ester hydrochloride .

Properties

Molecular Formula

C27H27Cl3N2O5S

Molecular Weight

597.9 g/mol

IUPAC Name

benzyl 2-[(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate;hydrochloride

InChI

InChI=1S/C27H26Cl2N2O5S.ClH/c1-37(34,35)20-9-5-8-18(12-20)13-23(27(33)36-16-17-6-3-2-4-7-17)31-26(32)24-22(28)14-19-15-30-11-10-21(19)25(24)29;/h2-9,12,14,23,30H,10-11,13,15-16H2,1H3,(H,31,32);1H

InChI Key

XFUIUEJMARVNOB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)OCC2=CC=CC=C2)NC(=O)C3=C(C=C4CNCCC4=C3Cl)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Core Synthesis Pathway

The compound is synthesized via sequential protection, condensation, and deprotection steps:

  • Step 1 : Condensation of a protected amine intermediate (Formula 3) with an acid-protected compound (Formula 4):
    • Reagents :
      • Amine protecting group (PG): Typically tert-butoxycarbonyl (Boc) or trityl.
      • Acid protecting group (R): Benzyl ester.
    • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
    • Base : Triethylamine (TEA) or diisopropylethylamine (DIPEA).
  • Step 2 : Deprotection of the amine group using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

  • Step 3 : Hydrolysis of the acid-protecting group under basic conditions (e.g., NaOH or LiOH).

  • Step 4 : Condensation with benzofuran-6-carbonyl chloride in the presence of a base (e.g., DMAP or collidine).

  • Step 5 : Salt formation with HCl to yield the hydrochloride derivative.

Key Intermediate Synthesis

Benzyl (S)-2-(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoate
  • Raw Materials :
    • Benzyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate.
    • 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.
  • Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).

Purification and Crystallization

Crystallization Protocol

Parameter Details
Solvent System Water and organic solvent (e.g., ethanol or acetonitrile).
Base for Salt Formation Sodium hydroxide or potassium hydroxide.
pH Adjustment 2–5 using dilute HCl.
Particle Size 0.1–200 μm (90% particles between 2.0–150 μm).

X-Ray Powder Diffraction (XRPD)

The crystalline intermediate exhibits characteristic peaks at:

2θ (°) Intensity (%)
9.55, 12.44, 17.93 High
19.57, 20.97, 23.98 Medium

Analytical Data and Characterization

Physicochemical Properties

Property Value
Molecular Formula C₂₇H₂₇Cl₃N₂O₅S
Molecular Weight 597.94 g/mol
Appearance Off-white solid
Solubility Soluble in DMSO, sparingly in water

Spectroscopic Data

  • SMILES :
    CS(=O)(=O)C1=CC=C(O1)C[C@@H](C(=O)O)NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl
  • InChIKey : PXWKZXMPCCTSLZ-FQEVSTJZSA-N

Process Optimization

Critical Parameters

Quality Control

Purity Standards

Test Specification
HPLC Purity >98.00%
Residual Solvents <0.1% (ICH guidelines)

Industrial-Scale Production

Batch Size and Scaling

Cost-Effective Modifications

  • Replacement of trityl with Boc protecting groups reduces raw material costs.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s tetrahydroisoquinoline core and methylsulfonylphenyl group are susceptible to oxidation under controlled conditions. Key findings include:

Reagent Conditions Product Application
Potassium permanganateAqueous acidic medium, 60°COxidized tetrahydroisoquinoline to dihydroisoquinoline-6-carboxylic acidSynthesis of bioactive derivatives
OzoneDichloromethane, −78°CCleavage of benzyl ester to carboxylic acid Intermediate for further functionalization

Mechanistic Insight : Oxidation of the tetrahydroisoquinoline moiety proceeds via electron abstraction, forming resonance-stabilized intermediates. The benzyl ester group undergoes ozonolysis to yield free carboxylic acids, critical for generating pharmacologically active metabolites .

Reduction Reactions

Selective reduction of functional groups has been demonstrated:

Reagent Conditions Product Yield
Lithium aluminum hydrideTHF, refluxReduction of amide to amine72%
Hydrogen/Palladium catalystEthanol, 25°C, 1 atmHydrogenolysis of benzyl ester to propanoic acid 85%

Key Observation : The methylsulfonyl group remains inert under these conditions, enabling selective modification of the ester and amide functionalities .

Substitution Reactions

The dichloro substituents on the tetrahydroisoquinoline ring participate in nucleophilic aromatic substitution (NAS):

Nucleophile Base Conditions Product
MethoxidePotassium carbonateDMF, 80°C5,7-dimethoxy substitution
AminesTriethylamineAcetonitrile, 60°CAmino-substituted derivatives

Synthetic Utility : NAS reactions enable structural diversification for structure-activity relationship (SAR) studies in drug discovery .

Coupling Reactions

The compound serves as a key intermediate in peptide coupling:

Reaction Partner Coupling Agent Conditions Product
Benzofuran-6-carbonyl chlorideEDCl/DMAPDMF, 25°CLifitegrast precursor (C36H30Cl2N2O7S)
Boc-protected amino acidsHBTUCH2Cl2, 0°C → RTPeptide-conjugated analogs for biological screening

Industrial Relevance : These reactions are pivotal in synthesizing Lifitegrast, an FDA-approved integrin antagonist .

Hydrolysis Reactions

Controlled hydrolysis protocols have been optimized:

Reagent Conditions Product Purity
6M HClReflux, 12 hDeprotection of benzyl ester to carboxylic acid≥98%
NaOH (1M)Ethanol/water, 50°C, 6 hHydrolysis of amide bond89%

Applications : Hydrolysis products are intermediates in synthesizing non-ester derivatives for pharmacokinetic studies .

Stability Under Physiological Conditions

Critical degradation pathways in simulated biological environments:

Condition Half-life Major Degradants
pH 7.4 buffer, 37°C48 hHydrolyzed ester, oxidized isoquinoline
Human liver microsomes, 37°C2.3 hO-demethylated and glucuronidated metabolites

Implications : Instability in hepatic environments necessitates prodrug strategies for therapeutic applications .

Comparative Reactivity Analysis

A reactivity comparison with structural analogs:

Compound Oxidation Susceptibility Reduction Efficiency NAS Reactivity
Benzyl 2-[(5,7-dichloro-THIQ-6-carbonyl)amino]-3-(3-MeSO2-phenyl)propanoateHighModerateHigh
2-Benzyl-4-phenylbutanoic acidLowHighNegligible
Unsubstituted tetrahydroisoquinoline derivativesModerateHighModerate

THIQ = Tetrahydroisoquinoline; NAS = Nucleophilic Aromatic Substitution

Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates stabilized by the aromatic tetrahydroisoquinoline system.

  • Hydrogenolysis : Follows a heterogeneous catalytic mechanism on palladium surfaces .

  • NAS : Electron-withdrawing chloro groups activate the aromatic ring toward nucleophilic attack.

Industrial-Scale Reaction Optimization

Patented processes highlight critical parameters:

Parameter Optimal Range Impact on Yield
Temperature60–80°CPrevents decomposition of heat-sensitive groups
Solvent polarityε = 20–30 (e.g., DMF)Enhances reagent solubility
Catalyst loading5–10 mol% Pd/CMaximizes hydrogenolysis efficiency

Emerging Reaction Methodologies

Recent advances include:

  • Photocatalytic C–H activation : Selective functionalization of the methylsulfonylphenyl group under blue light irradiation .

  • Enzymatic resolution : Lipase-mediated kinetic resolution of racemic intermediates .

This compound’s reactivity profile enables its use as a versatile building block in medicinal chemistry. Continued research into its reaction mechanisms and optimization of synthetic protocols remains critical for developing novel derivatives with enhanced pharmacological properties.

Scientific Research Applications

Chemistry

In chemistry, Benzyl 2-[(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate;hydrochloride is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for studying enzyme inhibition or receptor binding.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Researchers may examine its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders.

Industry

In industrial applications, this compound might be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various manufacturing processes.

Mechanism of Action

The mechanism of action of Benzyl 2-[(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific context of its application.

Comparison with Similar Compounds

Structural Features :

  • Core: 1,2,3,4-Tetrahydroisoquinoline substituted with 5,7-dichloro groups.
  • Side Chains: A benzofuran-6-carbonyl moiety at position 2 and a 3-methylsulfonylphenyl group at position 3 of the propanoate backbone.

Molecular Data :

Property Value
Molecular Formula C₃₆H₃₀Cl₂N₂O₇S·HCl
Molecular Weight 705.6 (free base: 669.6)
PubChem CID 11965427
Key Functional Groups Dichloro, methylsulfonyl, benzyl ester

Comparison with Structurally Similar Compounds

Lifitegrast (Xiidra)

Structural Differences :

  • Lifitegrast (CAS: 1025967-78-5) is the free carboxylic acid form, whereas the target compound is its benzyl ester prodrug.
  • Pharmacokinetic Impact : The ester group increases membrane permeability but requires hydrolysis for activation .

Tetrahydroisoquinoline Derivatives with Substituted Aromatic Groups

Compound 19 (from ):

  • Structure: 2-[(Benzylcarbamoyl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl propanoate.
  • Key Differences: Propanoate ester at position 4. 3,4-Dimethoxyphenyl instead of methylsulfonylphenyl.
  • Activity : Selective antagonist with diminished receptor affinity compared to dichloro analogs .

Compound 17a (from ):

  • Structure: N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-propoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide.
  • Key Differences :
    • Propoxy group at position 5.
    • Acetamide side chain instead of benzofuran-carbonyl.
  • Activity : Antagonistic activity but lower potency due to methoxy substituents .

Structural Impact on Activity :

  • Chloro vs. Methoxy/Propoxy : Dichloro groups (target compound) enhance electron-withdrawing effects and receptor binding compared to methoxy/propoxy .
  • Methylsulfonyl vs. Dimethoxyphenyl : The methylsulfonyl group improves solubility and hydrogen-bonding capacity, critical for target engagement .

Lifitegrast Impurities

Impurity 6 and 8 (from ):

  • Structural Variations : Differences in esterification (e.g., tert-butyl vs. benzyl) or stereochemistry.
  • Analytical Significance : These impurities highlight synthetic challenges in maintaining stereochemical purity during esterification steps .

Key Research Findings

Substituent Effects on Receptor Selectivity

  • 6- and 7-Position Substitutions : demonstrates that dichloro groups at these positions (as in the target compound) optimize antagonistic activity by enhancing steric and electronic interactions with receptors .
  • Benzofuran Moiety : The benzofuran-6-carbonyl group (target compound) improves metabolic stability compared to simpler acyl chains in analogs like Compound 19 .

NMR Profiling

  • Chemical Shift Analysis : shows that substituent-induced changes in chemical environments (e.g., methylsulfonyl vs. methoxy) alter NMR shifts in regions corresponding to aromatic protons (δ 6.5–8.0 ppm) .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Molecular Weight Key Substituents Activity Reference
Target Compound (Benzyl ester HCl) 705.6 5,7-dichloro; methylsulfonyl Antagonist (probable)
Lifitegrast 633.5 5,7-dichloro; methylsulfonyl Dry eye therapy
Compound 19 503.5 6-propoxy; dimethoxyphenyl Selective antagonist
Compound 17a N/A 6-propoxy; benzyl Antagonist

Table 2: Solubility and Bioavailability

Compound Solubility (mg/mL) LogP Bioavailability (%)
Target Compound (Ester) <0.1 4.2 ~80 (estimated)
Lifitegrast (Acid) 0.5 2.8 ~30

Biological Activity

Benzyl 2-[(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate; hydrochloride (CAS: 1194550-65-6) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : benzyl (S)-2-(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride
  • Molecular Formula : C27H27Cl3N2O5S
  • Molecular Weight : 597.93 g/mol
  • Purity : 98% .

The compound contains a tetrahydroisoquinoline moiety known for various pharmacological activities, including neuroprotective and anti-inflammatory effects.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroisoquinoline exhibit significant anticancer properties. For example, compounds with similar structures have been shown to inhibit cancer cell growth in vitro and in vivo models. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.

A study highlighted that specific quinoline derivatives demonstrated potent growth inhibition in zebrafish embryo models, suggesting their potential as anticancer agents .

Neuroprotective Effects

The compound's structural components suggest potential neuroprotective effects. Research on related tetrahydroisoquinoline derivatives indicates that they may modulate neurotransmitter levels and protect against neurotoxic damage. A notable study found that certain tetrahydroisoquinoline derivatives could inhibit dopamine transporter (DAT) activity, which is critical in Parkinson's disease models .

Anti-inflammatory Properties

The anti-inflammatory activity of benzyl derivatives has also been documented. Compounds similar to benzyl 2-[(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate have been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in inflammatory responses .

Study on Inhibition of Nitric Oxide Production

In a study evaluating the biological activity of quinoline derivatives, it was found that specific compounds inhibited lipopolysaccharide (LPS)-stimulated nitric oxide production in RAW 264.7 macrophages. The structure-activity relationship (SAR) analysis indicated that modifications to the quinoline structure significantly affected the inhibitory potency .

Neurotoxicity Assessment

Another significant finding from research on related compounds indicated that chronic administration of certain tetrahydroisoquinoline derivatives could disturb biochemical processes associated with dopamine metabolism. This suggests a potential risk for patients undergoing treatments involving dopamine precursors like l-DOPA .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

The synthesis typically involves multi-step organic reactions, such as coupling, protection/deprotection, and salt formation. Key steps include:

  • Amide bond formation : React 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid with an activated carbonyl agent (e.g., HATU or DCC) to generate the acylating intermediate.
  • Benzyl esterification : Use benzyl alcohol under Mitsunobu conditions or via acid-catalyzed esterification to protect the carboxylic acid moiety .
  • Chloride salt formation : Treat the free base with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (e.g., from ethanol/water) to achieve >95% purity .

Basic: What safety protocols are critical during handling?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (N95 mask) is advised if airborne particles are generated .
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks from volatile intermediates (e.g., benzyl chloride derivatives) .
  • Spill management : Absorb small spills with inert materials (vermiculite) and dispose as hazardous waste. Large spills require evacuation and professional cleanup .

Advanced: How can low yields in the amide coupling step be optimized?

Low yields often stem from steric hindrance or poor nucleophilicity. Methodological adjustments include:

  • Catalyst optimization : Replace standard coupling agents with uronium salts (e.g., HATU) to enhance reactivity .
  • Solvent selection : Use DMF or DMSO to improve solubility of hydrophobic intermediates.
  • Temperature control : Conduct reactions at 0–4°C to minimize side reactions (e.g., racemization) .
  • Real-time monitoring : Track progress via TLC (ethyl acetate/hexane, UV visualization) or LC-MS to identify quenching points .

Advanced: How to resolve discrepancies between computational and experimental NMR data?

  • Structural validation : Perform X-ray crystallography (e.g., using SHELX for refinement) to confirm the solid-state structure and compare with DFT-optimized geometries .
  • Solvent effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.
  • Dynamic effects : Use variable-temperature NMR to detect conformational flexibility that may explain peak broadening .

Basic: Which analytical techniques are essential for characterization?

  • Purity assessment : HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to verify >98% purity .
  • Structural confirmation :
    • NMR : ¹H/¹³C NMR in DMSO-d₆ to identify protons adjacent to electron-withdrawing groups (e.g., methylsulfonyl).
    • Mass spectrometry : HR-ESI-MS for exact mass validation (±5 ppm) .
    • Elemental analysis : Confirm chloride content via ion chromatography .

Advanced: How to design stability studies under varying conditions?

  • Forced degradation : Expose the compound to accelerated conditions (40°C/75% RH, UV light, acidic/basic buffers) for 4 weeks.
  • Analytical endpoints : Monitor degradation via HPLC-MS to identify hydrolytic (ester cleavage) or oxidative (sulfonyl group) byproducts .
  • Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life at standard storage temperatures (2–8°C) .

Basic: How to ensure high purity during final purification?

  • Chromatography : Use reverse-phase HPLC (C8 column, methanol/water with 0.1% TFA) for challenging separations.
  • Recrystallization : Optimize solvent pairs (e.g., acetone/hexane) to remove residual benzyl derivatives .
  • Lyophilization : For hydrochloride salts, lyophilize from tert-butanol/water to obtain a free-flowing powder .

Advanced: How to investigate reaction mechanisms for unexpected byproducts?

  • Isotopic labeling : Synthesize deuterated analogs (e.g., benzyl-d7 derivatives) to trace proton transfer pathways via MS/MS fragmentation .
  • Kinetic isotope effects (KIE) : Compare reaction rates with protiated/deuterated substrates to identify rate-determining steps .
  • Computational modeling : Use Gaussian or ORCA to simulate transition states and identify competing pathways (e.g., SN1 vs. SN2) .

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